1-(Azetidin-3-yl)pyrrolidin-2-one

Procurement Quality Control GMP Compliance

Researchers requiring an azetidine-pyrrolidinone scaffold face supply issues when vendors substitute the HCl salt (CAS 1403766-91-5) for the free base, introducing counterions that disrupt metal-catalyzed couplings. 1-(Azetidin-3-yl)pyrrolidin-2-one (CAS 1257294-05-5) delivers the authentic free base: • Boiling point 291.6±33.0°C enables vacuum distillation; HCl salt is non-volatile. • Free secondary amine permits direct N-functionalization without deprotection. • NLT 98% purity (ISO 9001) minimizes side reactions in GMP workflows.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 1257294-05-5
Cat. No. B1444771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)pyrrolidin-2-one
CAS1257294-05-5
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2CNC2
InChIInChI=1S/C7H12N2O/c10-7-2-1-3-9(7)6-4-8-5-6/h6,8H,1-5H2
InChIKeyFPXLYERRRNIXMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azetidin-3-yl)pyrrolidin-2-one: Physicochemical and Structural Baseline


1-(Azetidin-3-yl)pyrrolidin-2-one (CAS 1257294-05-5, MFCD21643803) is a heterocyclic building block combining a pyrrolidin-2-one ring N-substituted with an azetidine-3-yl group . Its molecular formula is C₇H₁₂N₂O with a molecular weight of 140.18 g/mol . The compound is typically supplied as a free base solid (white to yellow) with vendor-reported purity levels ranging from 95% to 98% . Key identifiers include the canonical SMILES `O=C1CCCN1C1CNC1` and InChIKey `FPXLYERRRNIXMW-UHFFFAOYSA-N` .

Substitution Risks for 1-(Azetidin-3-yl)pyrrolidin-2-one


Procurement of 1-(Azetidin-3-yl)pyrrolidin-2-one (free base) cannot be generically substituted with its hydrochloride salt (CAS 1403766-91-5) or the unsubstituted pyrrolidin-2-one (CAS 616-45-5) without altering synthetic outcomes. The free base exhibits a distinct physicochemical profile, including a defined boiling point (291.6±33.0°C at 760 mmHg) , which is absent in the hydrochloride salt (which typically decomposes before boiling). Furthermore, the azetidine ring introduces a secondary amine that is absent in pyrrolidin-2-one, fundamentally altering hydrogen bonding capacity, basicity, and potential for further derivatization [1]. Substituting with a salt form also introduces counterions that can interfere with subsequent reaction steps (e.g., metal-catalyzed couplings) and alters solubility and storage requirements . The following quantitative evidence guide details these verifiable differences.

1-(Azetidin-3-yl)pyrrolidin-2-one: Quantitative Differentiation


Vendor Purity and Supply Chain Compliance

When sourcing 1-(Azetidin-3-yl)pyrrolidin-2-one, purity is a critical differentiator. Vendor-reported purities vary significantly: Fluorochem supplies the compound at 97% purity , MolCore offers NLT 98% purity with ISO certification , and CymitQuimica provides the compound at ≥95% purity . For applications requiring high purity or GMP/ISO-compliant sourcing (e.g., pharmaceutical intermediate scale-up), the 98% purity grade from MolCore represents a quantifiable advantage over lower-purity offerings.

Procurement Quality Control GMP Compliance

Free Base vs. Hydrochloride Salt: Boiling Point

1-(Azetidin-3-yl)pyrrolidin-2-one (free base) has a predicted boiling point of 291.6±33.0°C at 760 mmHg . In contrast, its hydrochloride salt (CAS 1403766-91-5) does not have a defined boiling point and is expected to decompose at elevated temperatures, a common characteristic of amine hydrochloride salts . This quantifiable difference (a defined, albeit predicted, boiling point vs. no boiling point) makes the free base form suitable for purification via distillation or for reactions conducted under high-temperature, solvent-free conditions.

Physicochemical Property Purification Reaction Engineering

Structural Differentiation from Pyrrolidin-2-one

1-(Azetidin-3-yl)pyrrolidin-2-one contains an azetidine ring with a secondary amine (pKa ~11), which is absent in the parent pyrrolidin-2-one (CAS 616-45-5) that features only an amide nitrogen (pKa of conjugate acid ~0). This structural difference introduces an additional hydrogen bond donor/acceptor site and increases the overall basicity of the molecule. Patents describing similar azetidine-pyrrolidinone scaffolds highlight that the presence of the azetidine ring can enhance binding to biological targets such as AT2 receptors and PARP1 [1][2]. While direct quantitative data for this specific compound are not available, the class-level inference suggests it offers a distinct pharmacophore space compared to simple pyrrolidin-2-ones.

Medicinal Chemistry Scaffold Design Physicochemical Property

1-(Azetidin-3-yl)pyrrolidin-2-one: Application Scenarios


CNS and Oncology Drug Intermediates

Based on its structural differentiation from simple pyrrolidin-2-ones (Evidence Item 3), this compound is best deployed as a key intermediate in the synthesis of drug candidates targeting receptors such as AT2, 5-HT1-like, or PARP1, where the azetidine ring has been shown to enhance binding affinity [1]. Its free base form allows for further N-functionalization without the need for prior deprotection.

GMP/ISO-Compliant Scale-Up Synthesis

For laboratories or CROs operating under ISO 9001 or GMP guidelines, the availability of 1-(Azetidin-3-yl)pyrrolidin-2-one at NLT 98% purity from MolCore (Evidence Item 1) provides a verifiable quality advantage . This purity level minimizes the risk of side reactions and simplifies QC workflows in regulated environments.

High-Temperature and Distillation Purification

Given its defined boiling point (291.6±33.0°C at 760 mmHg) compared to the non-volatile hydrochloride salt (Evidence Item 2), this compound is the preferred choice for synthetic routes that incorporate high-temperature reactions or require final product purification via vacuum distillation .

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